molecular formula C21H21P B094635 Tri-p-tolylphosphine CAS No. 1038-95-5

Tri-p-tolylphosphine

Cat. No.: B094635
CAS No.: 1038-95-5
M. Wt: 304.4 g/mol
InChI Key: WXAZIUYTQHYBFW-UHFFFAOYSA-N
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Description

Tri-p-tolylphosphine, also known as tris(4-methylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H21P. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis .

Mechanism of Action

Target of Action

Tri-p-tolylphosphine is an organic phosphine compound

Mode of Action

It is known that phosphine compounds often act as ligands, forming stable complexes with various metals . These complexes can then participate in a variety of chemical reactions.

Biochemical Pathways

This compound is known to be involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in organic synthesis, leading to the formation of various organic compounds.

Result of Action

The result of this compound’s action is the formation of new organic compounds through various coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect the stability of the compound. Additionally, the temperature and pressure conditions can also impact the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tri-p-tolylphosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and polymers

Comparison with Similar Compounds

Uniqueness: Tri-p-tolylphosphine is unique due to its para-methyl substituents, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

IUPAC Name

tris(4-methylphenyl)phosphane
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InChI

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXAZIUYTQHYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21P
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DSSTOX Substance ID

DTXSID3061425
Record name Phosphine, tris(4-methylphenyl)-
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Molecular Weight

304.4 g/mol
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CAS No.

1038-95-5
Record name Tri-p-tolylphosphine
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Record name Tris(4-methylphenyl)phosphine
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Record name Phosphine, tris(4-methylphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tri-p-tolylphosphine?

A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exhibits threefold rotation symmetry, with the phosphorus atom located on a crystallographic threefold rotatory-inversion axis. The dihedral angles between the symmetry-related benzene rings are 87.40 (18)°. []

Q3: What types of metal complexes can this compound form?

A3: this compound readily forms complexes with various transition metals, including silver(I) [, ], palladium(II) [, , , ], platinum(II) [, , ], nickel(II) [], cobalt(II) [, ], ruthenium(II) [, , ], rhodium(I) [, ], iridium(I) [, ], tin(IV) [], copper(I) [, , , ], and osmium(I) [, ].

Q4: How does the steric bulk of this compound affect complex formation?

A4: The steric bulk of this compound can influence the nuclearity and geometry of metal complexes. For example, it favors the formation of a dimeric copper(I) iodide complex, [Cu2I2(o-tolyl3P)2], compared to the cubane structure observed with the less bulky triphenylphosphine ligand. []

Q5: Can this compound act as a bridging ligand?

A5: Yes, this compound can act as a bridging ligand, as observed in the dinuclear silver(I) thiocyanate complex, [Ag2(NCS)2(C21H21P)4]. [, ]

Q6: What are some notable catalytic applications of this compound complexes?

A6: this compound complexes, particularly those of palladium, have been explored as catalysts for various reactions, including:

  • Linear carbonylation of α-alkenes: Palladium(II) complexes like Dichlorobis(tri‐p‐tolylphosphine)palladium(II) catalyze the carbonylation of α-alkenes with alcohols. []
  • Hydroformylation: Rhodium-based catalysts containing this compound show activity in the "on water" hydroformylation of 1-hexene. []
  • Dicyclopentadiene hydroformylation: The selectivity of Co-Rh/Fe3O4 catalysts in dicyclopentadiene hydroformylation is influenced by the choice of phosphine ligand, including this compound. []

Q7: How does the electronic nature of this compound influence catalytic activity?

A7: The electron-donating methyl groups on the phenyl rings of this compound can impact the electronic properties of the metal center in complexes, potentially influencing catalytic activity and selectivity. For instance, in iridium dioxygen complexes, increased electron density on the iridium center, potentially contributed by the electron-donating nature of this compound, was found to slightly enhance the rate of carbon monoxide oxidation. []

Q8: How stable is this compound under ambient conditions?

A8: this compound is relatively stable under normal conditions but can undergo oxidation to form the corresponding phosphine oxide. []

Q9: Can this compound undergo ligand substitution reactions?

A9: Yes, this compound can be substituted by other ligands in metal complexes. For example, in five-coordinate cobalt dithiolene complexes, the mechanism of substitution by tri-n-butylphosphite changes depending on the oxidation state of the complex, suggesting both associative and dissociative pathways are possible. []

Q10: What are some key spectroscopic techniques for characterizing this compound and its complexes?

A10: Several spectroscopic methods are useful for characterizing this compound and its complexes:

  • NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy provide valuable information about the structure and dynamics of the ligand and its complexes. [, , , , ]
  • IR Spectroscopy: IR spectroscopy is helpful in identifying functional groups and characterizing metal-ligand bonding, such as the presence of carbonyl ligands in metal complexes. [, , ]
  • Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for characterizing metal-ligand vibrations. []
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions and can provide insights into metal-ligand interactions and charge transfer phenomena. [, ]

Q11: Have computational methods been applied to study this compound and its complexes?

A11: Yes, computational methods, including Density Functional Theory (DFT), have been used to study the electronic structure, stability, and reactivity of this compound complexes. For example, DFT studies have been employed to investigate the DNA binding affinity of palladium(II) dithiocarbamate complexes containing this compound. [] Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the luminescent properties of dinuclear Cu(I) complexes containing this compound. []

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